Cyanoacetone sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H5NNaO |
|---|---|
Molecular Weight |
106.08 g/mol |
InChI |
InChI=1S/C4H5NO.Na/c1-4(6)2-3-5;/h2H2,1H3; |
InChI Key |
AWDAGITZFQFGGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC#N.[Na] |
Origin of Product |
United States |
Synthetic Methodologies for Cyanoacetone Sodium
Established Synthetic Pathways
The traditional routes to cyanoacetone sodium involve condensation reactions, the use of functionalized precursors, and alkylation strategies. These methods have been documented in patent literature and are foundational to its preparation.
Condensation Reactions Involving Acetone (B3395972) and Cyanide Sources
A primary and patented method for producing alkali metal salts of cyanoacetone involves the condensation of an acetonitrile (B52724) with an acetic acid ester in the presence of a strong base. pressbooks.pubgoogle.comgoogle.com This approach is a variation of the Claisen condensation, where a ketone or nitrile can act as the nucleophilic partner. allen.inlibretexts.org
The reaction mechanism begins with the deprotonation of an α-hydrogen from the acetonitrile by a strong base, such as sodium methoxide (B1231860), to form a carbanion. This nucleophilic carbanion then attacks the carbonyl carbon of an acetic acid ester, like ethyl acetate (B1210297) or methyl acetate. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide group (e.g., ethoxide or methoxide) yields the β-ketonitrile, cyanoacetone, which is deprotonated by the base to form the stable sodium salt. pressbooks.publibretexts.org A key innovation in this process is conducting the reaction at elevated temperatures without distilling off the alcohol formed, which simplifies the procedure and still allows for high yields and purity. pressbooks.pubgoogle.comgoogle.com
For instance, reacting acetonitrile with ethyl acetate and sodium methoxide at elevated temperatures produces sodium cyanoacetone. pressbooks.pubgoogle.com The general reaction is versatile, allowing for the use of various acetic acid esters and alkali metal alkoxides. pressbooks.pubgoogle.com
Synthetic Routes from Chloroacetate (B1199739) Precursors
An alternative pathway to cyanoacetone and its sodium salt begins with chloroacetate precursors. This route typically involves the initial synthesis of sodium cyanoacetate (B8463686), which can then be converted to the target compound. The synthesis of sodium cyanoacetate is achieved through the reaction of sodium chloroacetate with sodium cyanide. orgsyn.orgorgsyn.org This is a well-established nucleophilic substitution reaction.
To obtain cyanoacetone from this intermediate, further reaction is necessary. One documented method involves the acidification of this compound salt to produce the labile free cyanoacetone. mdpi.com This free cyanoacetone can then be used in subsequent reactions. While a direct one-step synthesis of this compound from a chloroacetate precursor is not prominently described, a multi-step process is evident:
Neutralization: Chloroacetic acid is neutralized with a base like sodium carbonate to form sodium chloroacetate. orgsyn.orgorgsyn.org
Cyanation: The resulting sodium chloroacetate solution is reacted with sodium cyanide, often at elevated temperatures, to yield an aqueous solution of sodium cyanoacetate. orgsyn.org
Conversion to Cyanoacetone: The sodium cyanoacetate can then, in principle, be reacted with a methylating agent or an acetone enolate equivalent to form cyanoacetone, which would be captured as its sodium salt under basic conditions.
Alkylation and Related Formation Mechanisms
The formation of this compound can also be viewed through the lens of alkylation chemistry, specifically the alkylation of an active methylene (B1212753) compound. The methylene group in cyanoacetic esters is flanked by two electron-withdrawing groups (a nitrile and a carbonyl), making its protons acidic and easily removed by a base to form a nucleophilic enolate. acs.org
This principle is demonstrated in the alkylation of ethyl cyanoacetate, where the sodium enolate is reacted with alkyl halides. orgsyn.orgorgsyn.org In the context of this compound, one could envision a similar process where a precursor like the sodium salt of cyanoacetic acid is methylated.
Furthermore, the alkylation of ambident anions, such as the enolate of ethyl 2-(1-indanylidene)cyanoacetate, shows that reaction can occur at different nucleophilic sites depending on the conditions, which is a relevant consideration for the cyanoacetone enolate. jst.go.jp The synthesis of various derivatives through the dialkylation of sodium 1-cyano-2-oxopropan-1-ide (this compound) highlights its utility as a nucleophile in forming new carbon-carbon bonds. The reaction proceeds via an SN2 pathway, where the carbanion attacks the alkylating agent. google.com
Advanced Synthesis Optimization Strategies
To maximize yield, purity, and efficiency, the synthesis of this compound requires careful control over several reaction parameters. Optimization strategies focus on reaction conditions and the choice of solvent.
Optimization of Reaction Conditions: Temperature, pH, and Molar Ratios
Temperature: The condensation reaction is typically performed at elevated temperatures, generally in the range of 80°C to 120°C. google.com This temperature range is a balance between accelerating the reaction rate and preventing the decomposition of reactants and products. Operating under a nitrogen atmosphere with pressures between 3 and 20 bar can also suppress side reactions like the self-condensation of acetonitrile.
pH: While specific pH values for the synthesis of this compound are not extensively detailed, the underlying chemistry necessitates basic conditions to generate the required enolates and carbanions. The choice of a strong base like sodium methoxide or sodium ethoxide is critical. pressbooks.pubgoogle.com The final product is the sodium salt of a β-ketonitrile, which is stable under basic conditions. Acidification would lead to the formation of the free, and less stable, cyanoacetone. mdpi.com The pH can also influence the rate and equilibrium of related reactions, with both forward and reverse reaction rates often increasing with pH. acs.org
Molar Ratios and Reactant Addition: The stoichiometry of the reactants significantly impacts the reaction outcome. Patents describe using an excess of acetonitrile relative to the acetic acid ester and the sodium alkoxide. google.com For example, a molar ratio of approximately 12 moles of acetonitrile to 3 moles of sodium ethoxide and 4 moles of ethyl acetate has been used. Furthermore, the method of reactant addition is crucial for minimizing side reactions. A gradual, metered addition of the acetic acid ester to a suspension of the sodium alkoxide in acetonitrile over several hours is an effective strategy to control the reaction and improve yields. google.com
Below is a table summarizing the impact of temperature on the synthesis of this compound as reported in patent literature.
| Temperature (°C) | Pressure (bar) | Yield (%) | Purity (%) | Reference |
| 90 | 3 | 74 | 97 | |
| 120 | 20 | 71 | 98 | |
| 160 | 200 | 65 | 95 | |
| *Denotes suboptimal conditions due to side reactions. |
Role of Solvent Systems in Reaction Efficiency and Selectivity
The solvent system plays a multifaceted role in the synthesis of this compound. In the condensation reaction described in patents, acetonitrile serves as both a primary reactant and the reaction solvent. pressbooks.pubgoogle.com This dual role simplifies the reaction mixture.
While the process is often designed to avoid additional inert solvents, their use can be beneficial. Solvents such as ethers, polyethylene (B3416737) glycols, N-methylpyrrolidone, or propylene (B89431) carbonate may be added in amounts of 10-30% to improve the rheological properties of the reaction mixture and the filterability of the product. google.com
The choice of solvent can also influence the competition between C-alkylation and O-alkylation in related reactions of active methylene compounds. For the synthesis of this compound, maintaining a non-protic or appropriately chosen solvent environment is key to favoring the desired C-C bond formation and preventing unwanted side reactions.
Catalytic Approaches in this compound Synthesis
The synthesis of this compound is frequently achieved through a base-catalyzed condensation reaction. A prevalent industrial method involves the reaction of an acetonitrile, an acetic acid ester, and an alkali metal alkoxide, which serves as the catalyst. google.com This process yields alkali metal salts of cyanoacetone with high yield and purity. google.com
Commonly used catalysts include sodium methoxide (NaOCH₃) and sodium ethoxide (NaOC₂H₅). google.com The choice of catalyst and reaction conditions significantly impacts the outcome. For instance, reacting acetonitrile, ethyl acetate, and sodium ethoxide at 90°C under 3 atm of nitrogen pressure can produce sodium cyanoacetone with a yield of 74% and purity greater than 97%. google.com Similarly, using sodium methoxide under the same temperature and time parameters can result in yields over 70% and purities exceeding 98%. google.com
Table 1: Comparison of Catalytic Approaches in this compound Synthesis Data derived from industrial patent examples. google.com
Novel catalytic systems are also being explored. Biopolymers like sodium alginate have been successfully used as biodegradable, reusable organocatalysts for related syntheses, such as the one-pot, three-component reaction of 4-hydroxycoumarin, aryl glyoxals, and ethyl cyanoacetate. mdpi.com This approach aligns with green chemistry principles by using a renewable, non-toxic catalyst. mdpi.com Another advanced catalytic method involves using N-heterocyclic carbenes for the annulation of related α-cyano-1,4-diketones. researchgate.net For other related multi-component reactions, silica (B1680970) sodium carbonate has been demonstrated as an effective and reusable heterogeneous catalyst. chesci.com
Green Chemistry Methodologies for Sustainable Production
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These methodologies are increasingly applied to the synthesis of fine chemicals, including intermediates like this compound and its derivatives.
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods, such as rapid heating, shorter reaction times, and often higher yields. derpharmachemica.com In the synthesis of related heterocyclic compounds involving ethyl cyanoacetate, microwave irradiation has been shown to dramatically decrease reaction times from hours to minutes while simultaneously increasing product yields. rsc.org For example, the condensation of 7-amino-8-methyl-quinoline with ethyl-(ethoxymethylene)-cyanoacetate on a silica gel solid support under microwave irradiation reduced the reaction time from 8 hours (conventional) to just 1.5 minutes, while the yield increased from 65% to 85%. rsc.org Solvent-free microwave-assisted methods for synthesizing α,β-unsaturated compounds from cyanoacetamide have also been developed, further enhancing the environmental friendliness of the process. derpharmachemica.comgoogle.com
Table 2: Comparison of Microwave-Assisted vs. Conventional Heating for a Related Synthesis Data based on the synthesis of ethyl 2-cyano-3-(8-methylquinolin-7-ylamino)acrylate. rsc.org
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to traditional methods. The phenomenon of acoustic cavitation generates localized hot spots with high temperatures and pressures, which can dramatically accelerate reaction rates. google.com This technique has been successfully applied to syntheses involving cyanoacetate esters, offering benefits like shorter reaction times, milder conditions, and excellent product yields. researchgate.netresearchgate.net
A notable example is the synthesis of pyrazolo[3,4-b]pyridine derivatives through a three-component reaction of aldehydes, ethyl cyanoacetate, and 3-amino-5-methylpyrazole (B16524). researchgate.net Using sodium chloride as a cheap and environmentally benign catalyst in water, the reaction under ultrasound irradiation achieves high yields in significantly less time compared to conventional stirring. researchgate.net The catalytic activity of NaCl was found to be about 15-fold higher under sonochemical conditions. researchgate.net
Table 3: Effect of Ultrasound and NaCl Catalyst on a Three-Component Reaction Data based on the synthesis of 4-(4-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. researchgate.net
Performing organic synthesis in water is a cornerstone of green chemistry, as it replaces volatile and often toxic organic solvents. The synthesis of sodium cyanoacetate can be conducted in an aqueous medium, for example, by reacting sodium chloroacetate and sodium cyanide. google.com This aqueous solution can then be used directly in subsequent reaction steps. rsc.org
Modern green protocols combine the use of water with other sustainable techniques. The ultrasound-assisted synthesis of chromene derivatives, for instance, uses sodium carbonate as an inexpensive catalyst in an aqueous medium. Similarly, the synthesis of pyrazolo[3,4-b]pyridine derivatives catalyzed by sodium chloride under ultrasound irradiation is performed in water. researchgate.net Research has also demonstrated the oxyfunctionalization of ethyl cyanoacetate in water using sodium chlorite (B76162), where the aqueous environment can lead to high selectivity compared to organic solvents. These methods highlight a shift towards using benign, readily available catalysts and solvents to minimize environmental impact. researchgate.net
Methodological Considerations for Achieving High Purity in this compound Synthesis
Obtaining high-purity this compound is critical for its use as an intermediate in pharmaceuticals and other fine chemicals. Achieving this requires precise control over reaction parameters and rigorous purification protocols.
Key considerations during synthesis include:
Temperature and Pressure Control: The condensation reaction is typically performed at temperatures between 80°C and 120°C. google.com Temperatures above 160°C can lead to decomposition and side reactions. Maintaining a controlled pressure, for example between 2 and 20 bar, helps to suppress the self-condensation of acetonitrile, a major potential impurity. google.com
Stoichiometry and Reactant Addition: Using a molar excess of acetonitrile relative to the acetic acid ester can help drive the reaction to completion and minimize side products. google.com A metered or gradual addition of the acetic acid ester to the suspension of the alkali metal alkoxide in acetonitrile, often over a period of several hours, is a crucial strategy to prevent localized high concentrations and reduce the formation of impurities. google.com
Post-Reaction Work-up and Purification: After the reaction is complete, the mixture is typically cooled to around 50°C before filtration. google.com The resulting filter cake must be washed effectively to remove residual reactants and byproducts. Washing with a suitable solvent, such as ethyl acetate or acetonitrile, is a critical step. google.com A wash solvent volume using a 1:1 mass ratio of product to ethyl acetate has been shown to achieve purities greater than 98%.
Drying: The purified crystalline product must be dried under controlled conditions to prevent thermal degradation. Vacuum drying at a moderate temperature, such as 60°C, is an effective method.
Alternative Purification: For the related cyanoacetic acid, liquid-liquid extraction of the acidified aqueous solution with an ester solvent (like ethyl acetate) is used to separate it from inorganic salts like sodium chloride, followed by evaporation of the solvent to yield a high-purity solid product. Recrystallization is another common technique to enhance purity.
Table 4: Key Methodological Parameters for High-Purity Synthesis Data derived from industrial process descriptions. google.com
Reaction Mechanisms and Intrinsic Reactivity of Cyanoacetone Sodium
Fundamental Reactive Sites and Pathways
The primary reactive sites of cyanoacetone sodium are the nitrile group, the ketone carbonyl moiety, and the α-carbon, which is readily deprotonated to form an enolate. The sodium ion plays a crucial role in stabilizing the negative charge on the resulting intermediate species.
The nitrile group (-C≡N) in this compound possesses a carbon atom that is electrophilic, making it susceptible to nucleophilic attack. wikipedia.org This reactivity allows for the transformation of the nitrile into other functional groups. For instance, the nitrile group can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid or an amide.
The nitrogen atom of the nitrile group has a lone pair of electrons, but it is generally not considered a strong nucleophile. However, the nitrile group as a whole can act as a nucleophile under certain conditions, particularly when the carbon atom participates in the reaction.
The ketone carbonyl group (C=O) is a key site for nucleophilic addition reactions. The carbon atom of the carbonyl is electrophilic due to the electronegativity of the oxygen atom, making it a target for nucleophiles. chemguide.co.uklibretexts.org
Hydrogen cyanide, often generated in situ from sodium cyanide and a weak acid, can add across the carbonyl double bond to form a cyanohydrin. chemguide.co.uklibretexts.orglibretexts.org This reaction is an example of nucleophilic addition where the cyanide ion attacks the carbonyl carbon. libretexts.org
Table 1: Examples of Nucleophilic Addition to Ketones
| Nucleophile | Product Type |
|---|---|
| Cyanide (CN⁻) | Cyanohydrin |
| Grignard Reagents (R-MgX) | Tertiary Alcohol |
| Organolithium Reagents (R-Li) | Tertiary Alcohol |
The hydrogen atoms on the carbon adjacent to the ketone (the α-carbon) are acidic and can be removed by a base to form an enolate ion. cambridge.orgutexas.edu The resulting enolate is stabilized by resonance, with the negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group. libretexts.org This enolate is a powerful nucleophile and is central to many carbon-carbon bond-forming reactions. cambridge.orglibretexts.org
The enolate can react with electrophiles at either the carbon or the oxygen atom, though reaction at the carbon is more common. libretexts.org Alkylation of the enolate with alkyl halides is a fundamental method for creating new carbon-carbon bonds. cambridge.org
Specific Reaction Types and Transformations
The diverse reactivity of this compound enables its participation in several important reaction types, including condensation and substitution reactions.
Aldol (B89426) Condensation: Aldol condensations involve the nucleophilic addition of an enolate to an aldehyde or ketone. wikipedia.org The enolate of this compound can react with aldehydes or ketones to form β-hydroxy nitriles. Subsequent dehydration can lead to the formation of α,β-unsaturated nitriles. In a mixed aldol condensation between a ketone and an aldehyde, the ketone generally acts as the nucleophile due to the higher electrophilicity of the aldehyde's carbonyl carbon. wikipedia.orgmnstate.edu
Claisen-type Processes: The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base. wikipedia.org While the classic Claisen condensation involves esters, related reactions can occur with ketones. Mixed Claisen-like reactions between an ester and a ketone enolate can produce β-diketones. uomustansiriyah.edu.iq The enolate of this compound can participate in such reactions with esters to form elongated carbon chains.
A process for preparing alkali metal salts of cyanoacetone involves the condensation of acetonitrile (B52724) with an acetic acid ester in the presence of an alkali metal alkoxide. google.com This reaction highlights the ability of related structures to undergo Claisen-type condensations.
The enolate of this compound is a potent nucleophile that can participate in nucleophilic substitution reactions. It can displace leaving groups from various substrates. For example, the reaction of halogenoalkanes with cyanide ions (a related nucleophile) is a classic SN2 reaction to form nitriles. chemguide.co.uk Similarly, the enolate of this compound can react with alkyl halides to form α-alkylated products. sbq.org.br
The reaction of aryl halides bearing strongly electron-withdrawing groups with enolates, such as that from ethyl cyanoacetate (B8463686), can proceed via a nucleophilic aromatic substitution (addition-elimination) pathway. cambridge.org For instance, 2,4-dinitrochlorobenzene reacts with ethyl cyanoacetate to yield ethyl (2,4-dinitrophenyl)cyanoacetate. cambridge.org Furthermore, thermal nucleophilic substitution reactions of nitrohalobenzenes with the sodium salt of ethyl α-cyanoacetate carbanion have been shown to proceed through a nonchain radical nucleophilic substitution mechanism. acs.orgacs.org
Cyclization Reactions Leading to Novel Heterocyclic Systems
The bifunctional nature of the cyanoacetone enolate, possessing both a nucleophilic carbon and a nitrile group, makes it a valuable precursor for the synthesis of a variety of heterocyclic systems. One of the most notable applications is in the Gewald reaction for the synthesis of polysubstituted 2-aminothiophenes. nih.govwikipedia.org
A modified Gewald reaction has been reported for the synthesis of novel 3-acetyl-2-aminothiophenes. nih.gov In this procedure, cyanoacetone, generated in situ from its sodium salt, undergoes cyclization with α-mercaptoaldehyde dimers. nih.gov The reaction is typically carried out in the presence of a base, such as triethylamine, in a solvent like dimethylformamide (DMF). nih.gov The initial step involves a Knoevenagel condensation between the ketone functionality of cyanoacetone and the α-cyanoester, followed by the addition of elemental sulfur. wikipedia.org The subsequent cyclization and tautomerization lead to the formation of the 2-aminothiophene ring. wikipedia.org
While the use of this compound in the synthesis of other heterocyclic systems like pyridines is plausible and has been demonstrated with related cyanoacetate derivatives, specific documented examples for this compound are less common. researchgate.netnih.govnih.gov The general strategy would involve the reaction of the cyanoacetone enolate with suitable electrophiles, such as 1,5-dicarbonyl compounds or their equivalents, to construct the pyridine (B92270) ring. researchgate.netuobaghdad.edu.iq
Table 1: Gewald Reaction for the Synthesis of 3-Acetyl-2-aminothiophenes
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Product |
| This compound Salt | 1,4-Dithian-2,5-diol | Triethylamine | DMF | 60 | 3-Acetyl-2-aminothiophene |
Data sourced from Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-377. nih.gov
Oxyfunctionalization Reactions and Related Oxidative Processes
The direct oxyfunctionalization of this compound is not extensively documented in the scientific literature. However, studies on the oxyfunctionalization of related active methylene (B1212753) compounds, such as ethyl cyanoacetate, provide insights into the potential reactivity of this compound in oxidative processes. researchgate.net
For instance, the oxyfunctionalization of ethyl cyanoacetate has been achieved using sodium chlorite (B76162) in an aqueous medium. researchgate.net This reaction leads to the introduction of a hydroxyl group on the active methylene carbon. It is plausible that this compound could undergo similar transformations under suitable oxidizing conditions.
Oxidative cascade cyclizations represent another potential pathway for the utilization of this compound in the synthesis of complex molecules. researchgate.netrsc.org These reactions typically involve the generation of a radical intermediate from the active methylene compound, which then undergoes a series of intramolecular cyclizations. While specific examples involving this compound are scarce, the general principles of oxidative cyclization suggest its potential applicability in this area. researchgate.net
Mechanistic Role of the Sodium Counterion in Stabilizing Reactive Intermediates
The sodium counterion plays a pivotal role in the stability and reactivity of the cyanoacetone enolate. libretexts.orglibretexts.org The enolate exists as a resonance-stabilized anion, with the negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group. byjus.com The sodium ion is typically tightly associated with the negatively charged oxygen atom, forming an ion pair. libretexts.orglibretexts.org
This association has several important mechanistic implications:
Stabilization of the Enolate: The electrostatic interaction between the sodium cation and the enolate anion significantly stabilizes the reactive intermediate, making it more accessible for synthetic transformations. byjus.com
Influence on Aggregation: In solution, alkali metal enolates can exist as aggregates (e.g., dimers, tetramers, or hexamers). rsc.org The nature of the counterion, including sodium, influences the size and structure of these aggregates, which in turn affects the reactivity of the enolate. rsc.org
Modulation of Nucleophilicity: The tight ion pairing between the sodium ion and the oxygen atom can influence the nucleophilicity of the enolate. libretexts.orglibretexts.org While the oxygen atom is more electronegative, the α-carbon is often the more reactive nucleophilic center, leading to C-alkylation in many reactions. The presence of the sodium counterion can modulate the C/O-alkylation ratio by sterically hindering the approach of electrophiles to the oxygen atom. libretexts.orglibretexts.org
Chelation in Transition States: In certain reactions, such as aldol-type additions, the sodium ion can participate in chelation, helping to organize the transition state and influencing the stereochemical outcome of the reaction. masterorganicchemistry.com This chelation involves the coordination of the sodium ion with both the enolate oxygen and the carbonyl oxygen of the electrophile.
Synthetic Applications and Derivatization Studies of Cyanoacetone Sodium
Cyanoacetone Sodium as a Versatile Building Block for Complex Molecules
This compound, the sodium salt of cyanoacetone, is a significant and versatile C4 building block in organic synthesis. google.com Its utility stems from the presence of multiple reactive sites within its structure. The compound exists predominantly as a sodium enolate, which enhances the nucleophilicity of the α-carbon, making it a potent carbon nucleophile for forming new carbon-carbon bonds. google.com The molecule contains both a ketone and a nitrile functional group, allowing for a wide array of chemical transformations.
This dual functionality enables its participation in various reactions, including nucleophilic substitutions and condensation reactions, to construct more complex molecules. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. lookchem.com The reactivity of its methylene (B1212753) group, flanked by both a carbonyl and a nitrile, is a central feature of its role as a precursor for intricate molecular frameworks. wikipedia.org
Synthesis of Beta-Keto Nitriles and Related Synthetic Intermediates
This compound is itself a salt of a beta-keto nitrile (β-ketonitrile). The synthesis of β-ketonitriles is a fundamental transformation in organic chemistry, as these compounds are valuable intermediates for a variety of more complex targets, particularly heterocyclic compounds. google.combeilstein-journals.org
A general and industrially significant method for preparing alkali metal salts of cyanoacetone involves the condensation of acetonitrile (B52724) with a carboxylic acid ester, such as ethyl acetate (B1210297) or methyl acetate, in the presence of a strong base like sodium methoxide (B1231860) or sodium ethoxide. google.com A key advantage of modern procedures is the ability to conduct the reaction at elevated temperatures without the need to remove the alcohol byproduct via distillation, which allows for high yields and purity. google.com
The reaction involves the base-mediated generation of an acetonitrile carbanion, which then attacks the electrophilic carbonyl carbon of the ester. The subsequent elimination of an alkoxide group yields the sodium salt of cyanoacetone. This process is outlined in the table below based on patented industrial methods.
| Reactants | Base | Temperature | Time (h) | Yield (%) | Purity (%) | Reference |
| Acetonitrile, Ethyl Acetate | Sodium Methoxide | 90°C | 4 | >71 | >98 | google.com |
| Acetonitrile, Ethyl Acetate | Sodium Ethoxide | 90°C | - | - | - | google.com |
| This table summarizes the conditions for the synthesis of sodium cyanoacetone, a key beta-keto nitrile intermediate. |
Beyond its own synthesis, the principles used to make this compound are applicable to a broader range of β-ketonitriles. Microwave-assisted synthesis using potassium tert-butoxide as a base has also been shown to be effective for producing various substituted β-ketonitriles from different esters and nitriles. utsa.edu These intermediates are crucial for producing pharmacologically active molecules like diaminopyrimidines. utsa.edu
Applications in the Synthesis of Diverse Heterocyclic Compounds
The structural features of this compound make it an ideal precursor for the synthesis of a wide variety of heterocyclic compounds. The 1,3-relationship of the ketone and nitrile groups facilitates cyclization reactions with binucleophilic reagents to form five- and six-membered rings, as well as more complex fused systems.
One of the most direct applications of this compound is in the synthesis of five-membered heterocycles, such as pyrazoles.
Pyrazoles: The reaction of β-ketonitriles with hydrazines is a cornerstone for the synthesis of 5-aminopyrazoles. beilstein-journals.org This reaction proceeds through the initial formation of a hydrazone at the ketone position, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine (B178648) attacks the nitrile carbon. beilstein-journals.org A specific example is the reaction of sodium cyanoacetone with hydrazinium (B103819) monohydrochloride in an aqueous solution to produce 3-amino-5-methylpyrazole (B16524) in high yield. google.com
| Reactants | Solvent / Conditions | Product | Yield (%) | Reference |
| Sodium Cyanoacetone, Hydrazinium Monohydrochloride | Aqueous solution, 35°C, 4.5 hours | 3-Amino-5-methylpyrazole | 88.6 | google.com |
| β-Ketonitriles, Hydrazines (General) | Varies | 5-Aminopyrazoles | - | beilstein-journals.org |
| This table illustrates the synthesis of pyrazole (B372694) derivatives from this compound and related intermediates. |
This compound and its parent compound, ethyl cyanoacetate (B8463686), are pivotal in building six-membered heterocyclic rings like pyridines and pyrimidines, often through multicomponent reactions.
Pyridines: Polysubstituted pyridines and 2-pyridones are readily synthesized using precursors containing an active methylene group. researchgate.net A common strategy involves the one-pot, four-component condensation of an aldehyde, a ketone, ethyl cyanoacetate, and ammonium (B1175870) acetate. researchgate.net The reaction of α,β-unsaturated ketones (chalcones) with ethyl cyanoacetate in the presence of ammonium acetate also yields highly functionalized pyridines. nih.govuobaghdad.edu.iq The cyanoacetone moiety provides the C2-C3-C4 portion of the pyridine (B92270) ring.
Pyrimidines: The synthesis of the pyrimidine (B1678525) ring is classically achieved by condensing a compound with an amidine structure (like urea, thiourea, or guanidine) with a three-carbon component, such as a β-dicarbonyl compound. wjarr.com Ethyl cyanoacetate, a close relative of cyanoacetone, is frequently used. For instance, reacting ethyl cyanoacetate, thiourea, and an appropriate aldehyde in the presence of a base like potassium carbonate or sodium acetate leads to substituted pyrimidines. rasayanjournal.co.inderpharmachemica.com These reactions are foundational for creating a wide range of biologically active pyrimidine derivatives. wjarr.com
| Heterocycle | Reactants | Catalyst / Base | Common Method | Reference(s) |
| Pyridines | α,β-Unsaturated Ketone, Ethyl Cyanoacetate, Ammonium Acetate | Acetic Acid | Multicomponent Condensation | nih.gov, uobaghdad.edu.iq |
| Pyrimidines | Ethyl Cyanoacetate, Thiourea, Aromatic Aldehyde | Potassium Carbonate | Biginelli-type Reaction | derpharmachemica.com |
| Pyrimidines | Chalcone, Guanidine Hydrochloride | Potassium Hydroxide | Cyclocondensation | uobaghdad.edu.iq |
| This table provides examples of reaction strategies for synthesizing six-membered heterocycles using cyanoacetate precursors. |
The heterocycles synthesized from this compound or its analogues can be further elaborated into more complex fused ring systems. This sequential approach allows for the rapid construction of molecular diversity.
Thiazolo[3,2-a]pyrimidines: These fused systems can be prepared starting from thiouracil derivatives, which are themselves synthesized from ethyl cyanoacetate. The thiouracil is reacted with reagents like chloroacetyl chloride or chloroacetonitrile (B46850) to build the fused thiazole (B1198619) ring. derpharmachemica.com
Triazolo[3,2-a]pyrimidines: Similarly, reacting a 2-hydrazinylpyrimidine intermediate (obtained by treating a thiouracil derivative with hydrazine hydrate) with formic acid or acetic anhydride (B1165640) yields fused triazolopyrimidine systems. derpharmachemica.com
Pyrimido[2,1-c] Current time information in Bangalore, IN.lookchem.comtriazines: The same 2-hydrazinylpyrimidine intermediate can be reacted with diethyl oxalate (B1200264) in the presence of sodium ethoxide to construct fused triazine rings. derpharmachemica.com
Pyrazolo[1,5-a]pyrimidines: These are synthesized via the reaction of 5-aminopyrazoles (accessible from β-ketonitriles) with 2-(arylidene)malononitriles. wjarr.com The reaction involves an initial Michael addition followed by intramolecular cyclization and subsequent aromatization. wjarr.com
Derivatization Strategies for Tailored Molecular Structures
The chemical versatility of this compound allows for numerous derivatization strategies to create tailored molecular architectures. These strategies exploit the reactivity of the nucleophilic carbon, the electrophilic carbonyl group, and the nitrile function.
Michael Addition: The enolate of cyanoacetone can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for carbon-carbon bond formation and can be a key step in the synthesis of more complex structures. For example, the Michael addition of ethyl cyanoacetate to a 4-benzylidene-2-phenyl-2-oxazolin-5-one (B1144300) has been reported. journalagent.com
Knoevenagel Condensation: The active methylene group of cyanoacetone and its derivatives can undergo Knoevenagel condensation with aldehydes and ketones. This reaction forms a new carbon-carbon double bond and is a fundamental step in the synthesis of various intermediates, including precursors for "superglue" (cyanoacrylates) from cyanoacetic acid. wikipedia.orgatamanchemicals.com
Further Cyclizations: The ketone and nitrile groups are functionalities ripe for further transformation. The nitrile group can be hydrolyzed to an amide or carboxylic acid, or it can participate in cyclizations by acting as an electrophile, as seen in pyrazole synthesis. beilstein-journals.org The ketone can be converted into other functional groups or serve as an electrophilic site for intramolecular ring closures, leading to diverse heterocyclic systems. researchgate.net These derivatizations are essential for fine-tuning the properties of the final molecules for applications in materials science and medicinal chemistry. researchgate.net
Alkylation Studies for Chain Elongation and Functionalization
The alkylation of this compound represents a fundamental strategy for carbon chain elongation and the introduction of diverse functional groups. The reaction proceeds via the nucleophilic attack of the cyanoacetone enolate on an electrophilic alkyl halide. This process is analogous to the well-established alkylation of other active methylene compounds, such as ethyl cyanoacetate and terminal alkynes. masterorganicchemistry.comvulcanchem.comyoutube.com The reaction is typically an SN2 mechanism and is most efficient with primary and methyl halides, as secondary and tertiary halides are more prone to elimination reactions due to the basicity of the enolate anion. masterorganicchemistry.comlibretexts.org
The general mechanism involves the attack of the resonance-stabilized carbanion of cyanoacetone on the alkyl halide, leading to the formation of a new carbon-carbon bond at the α-position and the displacement of the halide leaving group. vulcanchem.com This method provides a direct route to a wide range of substituted β-ketonitriles, which are valuable precursors for more complex molecular architectures.
Table 1: Representative Alkylation Reactions of this compound
| Alkylating Agent (R-X) | Product | Potential Application of Product |
|---|---|---|
| Methyl Iodide (CH₃I) | 2-Cyanobutan-2-one | Building block for substituted heterocycles |
| Ethyl Bromide (CH₃CH₂Br) | 2-Cyanopentan-2-one | Intermediate for pharmaceutical synthesis |
| Benzyl Chloride (C₆H₅CH₂Cl) | 2-Cyano-1-phenylpropan-2-one | Precursor for complex aromatic compounds |
| Propargyl Bromide (HC≡CCH₂Br) | 2-Cyano-2-acetyl-4-pentyne | Precursor for molecules with alkyne functionality for click chemistry |
Research into the alkylation of analogous systems, like acetylide anions, underscores the importance of this reaction for building molecular complexity from simpler starting materials. libretexts.org The resulting α-substituted β-ketonitriles can undergo further transformations at either the ketone or nitrile functional group, highlighting the synthetic versatility afforded by this initial alkylation step.
Reactions with Aldehydes and Ketones for Alpha,Beta-Unsaturated Nitrile Formation
The reaction of this compound with aldehydes and ketones is a classic example of the Knoevenagel condensation. rsc.org This reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds. It involves the nucleophilic addition of the active methylene compound (cyanoacetone) to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. rsc.org The use of a base, in this case intrinsic to the sodium salt, facilitates the initial deprotonation of the α-carbon to generate the nucleophilic enolate.
The products of this condensation, α,β-unsaturated β-ketonitriles, are highly valuable synthetic intermediates. The conjugated system makes them susceptible to conjugate addition reactions (Michael additions) and they are key components in the synthesis of various heterocyclic systems. longdom.org The reaction works well with a wide range of aromatic and aliphatic aldehydes. Ketones can also be used, although the reaction may be slower due to steric hindrance. chemguide.co.uk
Table 2: Knoevenagel Condensation of this compound with Carbonyl Compounds
| Carbonyl Compound | Product (α,β-Unsaturated Nitrile) |
|---|---|
| Benzaldehyde | 2-Cyano-3-phenyl-2-buten-2-one |
| 4-Chlorobenzaldehyde | 2-Cyano-3-(4-chlorophenyl)-2-buten-2-one |
| Cyclohexanone | 2-(Cyclohexylidene)cyanoethan-2-one |
| Propanal | 2-Cyano-2-penten-4-one |
The Knoevenagel condensation is recognized for its operational simplicity and high efficiency in generating functionalized alkenes. rsc.org Studies on related active methylene compounds like malononitrile (B47326) and ethyl cyanoacetate have demonstrated broad substrate scope, which is directly applicable to cyanoacetone. rsc.org
Reactions with Amines and other Nucleophiles for Amide and Iminoester Derivatives
The dual functionality of this compound allows for reactions with nucleophiles like amines at both the ketone and nitrile positions.
Reaction at the Ketone Group: Primary and secondary amines can react with the ketone carbonyl of cyanoacetone. Primary amines typically form imines (Schiff bases) upon condensation with the ketone. This reaction is often reversible and acid-catalyzed. A subsequent reduction of the imine in a process known as reductive amination can provide a stable amine product. masterorganicchemistry.com Reductive amination is a powerful method for forming C-N bonds in a controlled manner, avoiding the polyalkylation issues often seen with direct alkylation of amines. masterorganicchemistry.com
Reaction at the Nitrile Group: The nitrile group itself is a versatile functional group that can be transformed into amides or iminoesters.
Amide Formation: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (after decarboxylation of the intermediate β-keto acid) or an amide. Careful control of reaction conditions can favor the isolation of the corresponding β-ketoamide. The cyano group is a valuable precursor for amides and carboxylic acids. tcichemicals.com
Iminoester (Imidate) Formation: In the presence of an alcohol and a strong acid catalyst (the Pinner reaction), the nitrile group can be converted into an iminoester, also known as an imidate. rroij.com These compounds are themselves useful synthetic intermediates. Iminoesters can be formed by treating the nitrile with an alcohol and hydrogen chloride, which protonates the nitrile nitrogen, activating it for nucleophilic attack by the alcohol. rroij.com
Table 3: Derivatization via Reactions with Nucleophiles
| Reagent | Reaction Site | Product Type | Example Product |
|---|---|---|---|
| Benzylamine | Ketone Carbonyl | Imine | N-Benzyl-1-cyano-1-propen-2-amine |
| H₂O / H⁺ (hydrolysis) | Nitrile Group | Amide | 2-Acetyl-acetamide |
| Ethanol (B145695) / HCl | Nitrile Group | Iminoester (Imidate) | Ethyl 3-amino-2-butenoate hydrochloride |
| Hydrazine | Ketone Carbonyl | Hydrazone / Pyrazole | 3-Methyl-5-cyanomethyl-1H-pyrazole |
The reaction of N-aryl chloroacetamides with various nucleophiles illustrates the broad utility of substitution reactions to build complex molecules, a principle that applies to derivatives of cyanoacetone. researchgate.net Similarly, the Gabriel synthesis provides a controlled method for forming primary amines, which could then be used to react with cyanoacetone. tcichemicals.com
Integration into Multi-Component Reaction Sequences for Enhanced Synthetic Efficiency
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. tandfonline.com These reactions are prized for their atom economy, step economy, and ability to rapidly generate molecular complexity. tandfonline.combeilstein-journals.org Active methylene compounds, such as malononitrile and ethyl cyanoacetate, are frequently employed as key building blocks in a variety of MCRs. researchgate.net
Given its structural similarity to these well-established MCR components, this compound is an excellent candidate for integration into such synthetic sequences. Its activated methylene group can participate as the nucleophilic component in reactions like the Gewald aminothiophene synthesis, Hantzsch pyridine synthesis, and various syntheses of pyran and chromene derivatives. tandfonline.comresearchgate.net
For example, in a Gewald-type reaction, this compound could react with an aldehyde or ketone and elemental sulfur in the presence of a base (though the sodium salt may influence the base requirement) to produce highly substituted 2-aminothiophenes. These thiophene (B33073) derivatives are important scaffolds in medicinal chemistry.
Table 4: Hypothetical Gewald Multi-Component Reaction with this compound
| Component 1 | Component 2 | Component 3 | Catalyst/Base | Product Class |
|---|---|---|---|---|
| This compound | Cyclohexanone | Elemental Sulfur | Morpholine | Substituted 2-Aminothiophene |
The strategy of using an active methylene compound, a carbonyl compound, and a third reactant is a common theme in MCRs. beilstein-journals.org The ability to construct complex heterocyclic systems in a single, efficient step makes MCRs a powerful tool, and the reactivity profile of this compound makes it a prime substrate for developing novel and efficient synthetic methodologies.
Applications of Cyanoacetone Sodium in Materials Science Research
Role as a Precursor in Polymer Synthesis and Polymerization Reactions
Cyanoacetone sodium functions as a pivotal precursor in polymer synthesis, largely through its participation in condensation polymerization reactions. As a pre-formed sodium enolate, it circumvents the need for in-situ deprotonation of the parent cyanoacetone molecule, offering a more direct and reactive starting material for polymerization.
The primary route through which this compound and related cyanoacetate (B8463686) compounds are utilized in polymer synthesis is the Knoevenagel polycondensation reaction. acs.orgscispace.com This reaction typically involves the condensation of a compound containing an active methylene (B1212753) group (like cyanoacetone) with a dialdehyde (B1249045) or other dicarbonyl compound. The enolate of this compound readily attacks the electrophilic carbonyl carbons of the aldehyde monomers, leading to the formation of a carbon-carbon double bond and the propagation of a polymer chain. This method is highly versatile for creating polymers with specific backbone structures. scispace.com
A prominent class of polymers synthesized from related precursors are poly(alkyl cyanoacrylates) (PACAs). The general synthesis involves the condensation of an alkyl cyanoacetate with formaldehyde. bris.ac.ukbris.ac.ukpcbiochemres.com The process initiates with the formation of an enolate from the alkyl cyanoacetate, which then acts as a nucleophile. bris.ac.uk The use of this compound provides this reactive enolate species directly. Following the initial condensation, polymerization proceeds via anionic polymerization, where the propagating carbanion is stabilized by the adjacent nitrile and ester (or in this case, ketone) groups. pcbiochemres.com This methodology has been adapted to create a variety of copolymers by incorporating different cyanoacetate derivatives, allowing for precise control over the final properties of the material. afinitica.comresearchgate.net For instance, tandem Knoevenagel condensation-Michael addition reactions have been employed to build complex copolymer backbones for specialized applications. afinitica.comnih.gov
Contributions to the Development of Advanced Functional Materials
The polymerization reactions involving cyanoacetone and its derivatives have led to the creation of a diverse range of advanced functional materials with applications spanning optics, medicine, and materials engineering.
One of the most significant applications is in the field of nonlinear optics (NLO) . Researchers have successfully synthesized main-chain NLO polymers using the Knoevenagel polycondensation technique. acs.orgscispace.com By copolymerizing bis(cyanoacetate) monomers with various bis(arylcarboxaldehyde)s, polymers incorporating NLO-active chromophores directly into the main chain have been created. scispace.comresearchgate.net These "accordion" and "shoulder-to-shoulder" main-chain polymers exhibit large second-order optical nonlinearities and can be electrically poled to align the chromophores, making them suitable for electro-optic devices. acs.org Hyperbranched NLO polymers have also been prepared via one-pot Knoevenagel polycondensation, offering good solubility and film-forming properties. tandfonline.com
In the biomedical field, cyanoacetate-based polymerization is crucial for developing biodegradable polymers for drug delivery systems. nih.gov Poly(alkyl cyanoacrylate) (PACA) nanoparticles are widely researched as biocompatible and biodegradable drug carriers. researchgate.networldwidejournals.com The synthesis of amphiphilic copolymers through tandem Knoevenagel-Michael additions of monomers like hexadecyl cyanoacetate and functionalized poly(ethylene glycol) (PEG) cyanoacetates allows for the self-assembly of core-shell nanoparticles. afinitica.comnih.gov These nanoparticles can encapsulate therapeutic agents and can be surface-functionalized with targeting ligands to direct them to specific tissues or cells, such as for targeting the amyloid-β peptide in Alzheimer's disease research. nih.gov
Furthermore, this chemistry has been leveraged to create other novel materials. Knoevenagel polycondensation of a triarm cyanoacetate star with a dialdehyde has been used to produce malleable thermosets , also known as vitrimers. acs.org These materials exhibit high rigidity and toughness while being capable of network rearrangement, allowing them to be reprocessed. Additionally, derivatives such as 3-cyano-2-pyridones, synthesized from cyanoacetamide precursors (which can be derived from cyanoacetates), have been shown to act as fluorescent scaffolds , opening applications in sensing and imaging. mdpi.comsciforum.net
| Polymer Type | Monomers | Polymerization Method | Key Functional Property | Reference |
|---|---|---|---|---|
| Main-Chain NLO Polymer | Bis(arylcarboxaldehyde) and Bis(cyanoacetate) | Knoevenagel Polycondensation | Second-Order Nonlinear Optics (d₃₁ > 1/3d₃₃) | acs.org |
| Accordion NLO Copolymer | [4-(CHO)C₆H₄]₂(CH₂)n and CNCH₂CO₂(CH₂)₆O₂CCH₂CN | Knoevenagel Polycondensation | Nonlinear Optics (M.W. 3,100-30,100) | scispace.com |
| Hyperbranched NLO Polymer | AB₂ type monomer: 4-[N,N-bis(hydroxyethyl)]-4'-formyl-azobenzene with cyanoacetic acid | Knoevenagel Polycondensation | Nonlinear Optics (d₃₃ ≈ 15 pm/V) | tandfonline.com |
| Amphiphilic Copolymer for Nanoparticles | Hexadecyl cyanoacetate (HDCA), Azido-PEG-cyanoacetate | Knoevenagel Condensation-Michael Addition | Biodegradable Drug Delivery, "Click" Chemistry Functionalization | afinitica.comresearchgate.net |
| Malleable Thermoset (Vitrimer) | Triarm cyanoacetate (TCA) star and a dialdehyde | Knoevenagel Polycondensation | High Rigidity, Toughness, and Malleability | acs.org |
Mechanistic Studies of Enolate Ion Participation in Polymerization Processes
The polymerization processes involving this compound are mechanistically centered on the reactivity of the enolate ion. An enolate is the conjugate base of a carbonyl compound, formed by the removal of an acidic alpha-hydrogen. libretexts.org In this compound, this enolate is pre-formed and stabilized by resonance, with the negative charge delocalized over the alpha-carbon and the oxygen atom of the carbonyl group, as well as being influenced by the electron-withdrawing nitrile group. This stabilization makes it an effective, yet relatively soft, nucleophile.
In Knoevenagel polycondensation, the mechanism is initiated by the nucleophilic attack of the cyanoacetone enolate on a carbonyl carbon of an aldehyde monomer. pcbiochemres.comlibretexts.org This step forms a new carbon-carbon bond and a tetrahedral intermediate, which then eliminates a molecule of water (or an alcohol in related condensations) to form a new C=C double bond, thus linking the monomer units.
The anionic polymerization of cyanoacrylates provides a well-studied example of enolate-driven polymerization. The mechanism proceeds through several key stages:
Initiation : The polymerization is triggered by a nucleophile, which can be the enolate anion itself or a weak base like hydroxyl ions from residual moisture. bris.ac.ukpcbiochemres.compatsnap.com The nucleophile attacks the electron-deficient β-carbon of the C=C double bond of a cyanoacrylate monomer. This attack breaks the double bond and forms a new propagating carbanion at the α-carbon, which is resonance-stabilized by both the nitrile and carbonyl/ester groups. pcbiochemres.com
Propagation : The newly formed carbanion attacks another monomer molecule in the same manner. bris.ac.uk This process repeats, rapidly forming long polymer chains. The reactivity of the propagating species is crucial, and studies on related systems using metal enolates (e.g., lithium or magnesium-based) have provided deep insights into the kinetics and stereochemistry of the polymerization. tandfonline.comresearchgate.net
Termination : The chain growth is terminated when the propagating carbanion reacts with an electrophilic species, such as protons from water or weak acids, which quenches the active center. bris.ac.ukbris.ac.uk
Applications of Cyanoacetone Sodium in Biological Research
Utility in Investigating Enzyme Mechanisms and Catalysis
Cyanoacetone sodium is generally utilized in biological studies aimed at investigating enzyme mechanisms . Its chemical properties, particularly the reactivity of its nitrile and ketone functionalities, enable it to serve as a valuable tool in understanding enzymatic processes. Derivatives synthesized from related cyano-containing precursors, such as cyanoacetohydrazide, have demonstrated significant enzyme inhibitory activities, providing insights into catalytic mechanisms.
For instance, a novel series of cyanoacetohydrazide linked to 1,2,3-triazoles have been designed and synthesized as potent α-glucosidase inhibitors. These derivatives exhibited excellent inhibitory potential against α-glucosidase, with half-maximal inhibitory concentration (IC₅₀) values ranging from 1.00 ± 0.01 to 271.17 ± 0.30 µM, significantly lower than the standard drug acarbose (B1664774) (IC₅₀ = 754.1 ± 0.5 µM) nih.govresearchgate.net. Kinetic binding studies revealed that some of the most active derivatives, such as compounds 9b (IC₅₀ = 1.50 ± 0.01 µM) and 9e (IC₅₀ = 1.00 ± 0.01 µM), behaved as uncompetitive inhibitors of α-glucosidase, with inhibition constant (Kᵢ) values of 0.43 and 0.24 µM, respectively nih.govresearchgate.net. Fluorescence measurements were also conducted to observe conformational changes in the enzyme upon binding of these inhibitors, and docking studies provided insights into the interactions with key enzyme residues nih.govresearchgate.net.
Other studies involving cyano-containing compounds, such as those derived from ethyl cyanoacetate (B8463686), have explored their role in lipase-catalyzed Knoevenagel condensation reactions, offering insights into enzyme promiscuity americanelements.com. Furthermore, certain heterocyclic derivatives, synthesized using ethyl cyanoacetate as a precursor, have been investigated for their inhibitory activity against cyclooxygenase-2 (COX-2) and phosphodiesterase 4B (PDE4B), enzymes implicated in inflammatory and cancerous pathways mdpi.comnih.gov.
Exploration in the Elucidation of Metabolic Pathways
This compound is also employed in biological studies to investigate metabolic pathways . The elucidation of metabolic pathways involves identifying the step-by-step precursor-product relationships, the stoichiometry of each reaction, the enzymes catalyzing these steps, and their regulation pressbooks.pub. Techniques such as the use of metabolic inhibitors, which block pathways at specific points, can lead to the accumulation of preceding intermediates, thereby aiding in their isolation and identification pressbooks.pub. Stable isotope labeled tracers are also critical for understanding the dynamics and compartmentation of metabolic events by tracking the "history" of these processes nih.gov. While general applications of this compound in investigating metabolic pathways are noted, specific detailed research findings on its direct role in elucidating novel or complex metabolic pathways are an area for further detailed exploration in the literature.
Research into the Investigational Biological Activities of this compound Derivatives
Derivatives of this compound and related cyano-containing compounds are a subject of extensive research due to their diverse investigational biological activities.
Academic Studies on Antioxidant Properties
This compound derivatives have demonstrated significant radical scavenging activity . Academic studies have explored the antioxidant properties of various cyano-containing derivatives, often synthesized using precursors like ethyl cyanoacetate or cyanoacetic acid. These studies typically employ assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays to quantify antioxidant capacity.
For instance, certain pyrimidine (B1678525) derivatives, synthesized in one-pot reactions, have shown moderate to good antioxidant activity, with hydroxyl derivatives exhibiting particularly promising results compared to ascorbic acid derpharmachemica.com. Similarly, novel indolyl derivatives, including ethyl-4-(1H-indol-3-yl)-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate, demonstrated high antioxidant activity (IC₅₀ = 28.23 µg/mL), surpassing that of L-ascorbic acid (IC₅₀ = 30.23 µg/mL) as a reference antioxidant compound plos.org. Other compounds, such as spiro pyrrolo[3,4-d]pyrimidine derivatives, also exhibited strong antioxidant activity, with one compound showing an IC₅₀ of 33.0 µg/mL in DPPH scavenging compared to ascorbic acid's 4.08 µg/mL mdpi.com.
Table 1: Selected Antioxidant Activities of Cyano-containing Derivatives
| Derivative Type / Compound | Assay | IC₅₀ Value | Reference Standard | Observed Effect / Comparison | Source |
| Pyrimidine derivatives | DPPH, ABTS | Moderate to Good | Ascorbic acid | Hydroxyl derivatives more potent | derpharmachemica.com |
| Ethyl-4-(1H-indol-3-yl)-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate (Indolyl derivative) | ABTS | 28.23 µg/mL | L-Ascorbic acid (30.23 µg/mL) | Superior antioxidant activity | plos.org |
| Spiro pyrrolo[3,4-d]pyrimidine derivative (Compound 11) | DPPH | 33.0 µg/mL | Ascorbic acid (4.08 µg/mL) | Strong antioxidant activity | mdpi.com |
| Spiro pyrrolo[3,4-d]pyrimidine derivative (Compound 6) | DPPH | 94.04 µg/mL | Ascorbic acid (4.08 µg/mL) | Moderate antioxidant activity | mdpi.com |
Preclinical Research on Anticancer Activities (Mechanistic Aspects)
Preclinical research has highlighted the anticancer potential of this compound derivatives. In vivo studies have shown that sodium cyanoacetate derivatives can reduce tumor volume in Ehrlich ascites carcinoma cells, indicating their potential as chemopreventive agents .
Further mechanistic investigations into various cyano-containing derivatives have revealed their modes of action:
N-hetaryl-2-cyanoacetamide derivatives: These derivatives have demonstrated significant cytotoxic activities against a range of human cancer cell lines, including breast (MCF-7, T47D, MDA MB231), liver (HEPG-2), colon (HCT116), prostate (PC3), and cervix (HELA) cells uni.lu. The observed growth inhibition was attributed to a cytocidal effect, not cytostatic, and involved the upregulation of caspases-3 and -9, leading to apoptosis uni.lu. Additionally, these compounds inhibited the expression of metalloproteinases-2 and -9 (MMP 2&9), hypoxia-inducible factor 1-alpha (HIF-1alpha), and vascular endothelial growth factor (VEGF), suggesting anti-metastatic and anti-angiogenic effects uni.lu.
Cyanopyrimidine derivatives: These compounds have shown anti-proliferative activity against breast cancer (MCF-7) and ovarian cancer (SKOV-3) cell lines. For instance, compounds 2 and 4c exhibited IC₅₀ values of 260.97 and 577.97 µg/mL, respectively, in MCF-7 cells, while compounds 2, 4a, 4b, and 5 showed superior activity in SKOV-3 cells, with IC₅₀ values ranging from 76.19 to 96.78 µg/mL mdpi.com. Their anticancer mechanism is proposed to involve interference with kinases, including the inhibition of cyclin-dependent kinases (CDKs) and myeloid cell leukemia 1 (Mcl-1), a protein crucial for cell cycle regulation and apoptosis mdpi.com.
Cyanopyridone and cyanopyridine derivatives: Studies on these derivatives have shown promising cytotoxic activity against HepG-2, HCT-116, MCF-7, and PC-3 cancer cell lines nih.gov. Some compounds, like 4b, 4c, and 4d, displayed broad-spectrum activity with IC₅₀ values between 6.95 ± 0.34 and 20.19 ± 0.96 µM nih.gov. Their potential mechanism involves the inhibition of Pim-1 kinase nih.gov.
1,2,3-Triazolyl-pyridine hybrids: Synthesized using ethyl cyanoacetate, these hybrids have shown promising anticancer activity against HepG2 (hepatocellular carcinoma) cells, with some compounds exhibiting excellent activity comparable to doxorubicin, while showing no toxicity on normal cell lines (BALAB/3T3) acs.org. These compounds are proposed to act as human Aurora B kinase inhibitors, a protein involved in tumorigenesis by inhibiting apoptosis and promoting proliferation and metastasis acs.org.
Table 2: Selected Anticancer Activities and Mechanistic Aspects of Cyano-containing Derivatives
| Derivative Type / Compound | Cancer Cell Line / Model | IC₅₀ Value (or effect) | Mechanistic Aspects | Source |
| Sodium cyanoacetate derivatives | Ehrlich ascites carcinoma cells (in vivo) | Reduced tumor volume | Potential chemopreventive agents | |
| N-hetaryl-2-cyanoacetamide derivatives (Compounds 11, 12) | MCF-7, HEPG-2, HCT116, PC3, HELA | Cytotoxic effect | Upregulation of caspases-3, -9 (apoptosis); Inhibition of MMP-2, MMP-9, HIF-1alpha, VEGF | uni.lu |
| Cyanopyrimidine derivatives (e.g., Compound 2, 4a, 4b, 4c, 5) | MCF-7, SKOV-3 | 76.19 - 577.97 µg/mL | Interference with kinases, inhibition of CDKs and Mcl-1 | mdpi.com |
| Cyanopyridine derivatives (e.g., Compound 4b, 4c, 4d) | HepG-2, HCT-116, MCF-7, PC-3 | 6.95 - 20.19 µM | Potential Pim-1 kinase inhibition | nih.gov |
| 1,2,3-Triazolyl-pyridine hybrids | HepG2 (hepatocellular carcinoma) | Promising activity (comparable to doxorubicin) | Human Aurora B kinase inhibition | acs.org |
Other Bioactivity Research Including Organ Health Improvement Studies
Beyond antioxidant and anticancer properties, research into the biological activities of this compound derivatives extends to other areas, including potential organ health improvement. While general mention of "improved liver and kidney tissue integrity" for this compound derivatives exists , specific detailed studies directly linking this compound derivatives to these improvements are limited in the provided search results.
However, related cyano-containing compounds or those synthesized using cyano-precursors have been explored for effects on organ health. For example, a patent describes a specific thienopyridone (B2394442) derivative, which is synthesized using ethyl cyanoacetate, for the treatment of liver diseases such as non-alcoholic steatohepatitis (NASH), including cirrhotic and non-cirrhotic NASH google.com. This suggests that compounds derived from cyano-containing building blocks can be developed for organ-specific therapeutic applications.
Another class of compounds, 4-phenyltetrahydroquinolines, has shown hepatoprotective effects against carbon tetrachloride (CCl₄)-induced liver damage and fibrosis in rats nih.gov. Their molecular mechanism is suggested to involve autophagy inhibition nih.gov. While these are not direct derivatives of this compound, they highlight the broader interest in synthesizing and evaluating diverse chemical scaffolds for organ health benefits, where cyano-compounds may serve as versatile synthetic intermediates.
Advanced Analytical Methodologies for Cyanoacetone Sodium Research
Spectroscopic Characterization Techniques for Structure Elucidation
Spectroscopic methods provide fundamental insights into the molecular structure of cyanoacetone sodium by probing the interactions of the molecule with electromagnetic radiation. Each technique offers unique information regarding the connectivity, functional groups, and three-dimensional arrangement of atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of this compound in solution. As this compound is the salt of the enol tautomer of 3-oxobutyronitrile, its NMR spectra are distinct from the keto form. The delocalized electron system in the enolate anion significantly influences the chemical shifts of the associated protons and carbons.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and electronic environment of hydrogen atoms. For the this compound enolate, the spectrum is expected to be relatively simple. The key resonance is that of the vinyl proton on the carbon-carbon double bond, which replaces the methylene (B1212753) protons seen in the keto tautomer.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their hybridization and electronic environment. The formation of the enolate from the ketone leads to characteristic shifts, most notably the replacement of the sp³ methylene and sp² ketone signals with two sp² signals from the C=C-O⁻ moiety and a downfield shift of the nitrile carbon due to conjugation. bhu.ac.inlibretexts.orglibretexts.org
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CH₃ (Methyl) | ~1.8 - 2.2 | Singlet (s) |
| =CH- (Vinyl) | ~4.0 - 4.5 | Singlet (s) |
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C H₃ (Methyl) | ~20 - 25 |
| =C H- (Vinyl) | ~85 - 95 |
| C =C-O⁻ (Enolate) | ~170 - 180 |
| -C ≡N (Nitrile) | ~120 - 125 |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the nitrile group and the conjugated enolate system. Upon deprotonation of 3-oxobutyronitrile to form the sodium enolate, the IR spectrum undergoes characteristic changes. The sharp, intense absorption of the ketonic carbonyl (C=O) group, typically found around 1715-1725 cm⁻¹, disappears. In its place, strong absorptions appear at lower frequencies, corresponding to the stretching vibrations of the C=C and C-O bonds within the delocalized enolate anion. The nitrile (C≡N) stretching frequency also shifts due to conjugation with the double bond.
Characteristic IR Absorption Frequencies for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| C≡N stretch (conjugated) | 2210 - 2230 | Medium to Strong |
| C=C-O⁻ stretch (asymmetric) | 1550 - 1650 | Strong |
| C=C-O⁻ stretch (symmetric) | 1350 - 1450 | Medium to Strong |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule.
For this compound, which is a salt, soft ionization techniques such as Electrospray Ionization (ESI) are typically used. In negative ion mode (ESI-), the spectrum would show the enolate anion [C₄H₄NO]⁻ at an m/z corresponding to its molecular weight. In positive ion mode (ESI+), adduct ions such as [C₄H₄NNaO + Na]⁺ might be observed. HRMS can distinguish the exact mass of these ions from others with the same nominal mass, confirming the molecular formula.
Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₄H₅NNaO |
| Average Molecular Weight | 106.08 g/mol |
| Exact Mass of Enolate Anion [C₄H₄NO]⁻ | 82.0298 Da |
| Exact Mass of Sodium Adduct [C₄H₄NNaO + Na]⁺ | 128.0188 Da |
X-ray crystallography is the premier technique for determining the unambiguous three-dimensional structure of a crystalline solid at atomic resolution. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, including the coordination of the sodium cation.
While a specific crystal structure for this compound is not widely published, studies on other sodium ketone enolates reveal common structural motifs. acs.orgacs.org Sodium enolates frequently form aggregates in the solid state, such as dimers, tetramers, or hexamers. byjus.com In these structures, the sodium cations are typically coordinated by the oxygen atoms of multiple enolate anions, forming complex lattice structures. An X-ray crystallographic analysis of this compound would be expected to reveal similar aggregation behavior, with the sodium ion likely interacting with both the enolate oxygen and possibly the nitrogen atom of the nitrile group from adjacent molecules. byjus.comresearchgate.net
Chromatographic Separation and Purity Assessment Methods
Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is the most common chromatographic method for the purity assessment of non-volatile organic compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.
A typical HPLC method for analyzing this compound would utilize a reversed-phase column (e.g., C18) where the stationary phase is nonpolar. The mobile phase would consist of a polar solvent mixture, such as acetonitrile (B52724) and water, often with a buffer to maintain a stable pH. Detection is commonly achieved using an ultraviolet (UV) detector, as the conjugated enolate system of this compound contains a chromophore that absorbs UV light. By comparing the peak area of the main compound to the areas of any impurity peaks, the purity of the sample can be accurately determined. The method can be validated to quantify specific known impurities or to profile for unknown ones. nih.govresearchgate.net
Typical HPLC Method Parameters for this compound Analysis
| Parameter | Description |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (or aqueous buffer) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector (e.g., at 230-260 nm) |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
| Injection Volume | 5 - 20 µL |
Gas Chromatography (GC) for Analysis of Volatile Components and Degradation Products
Gas chromatography (GC) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. libretexts.org While this compound itself is a non-volatile salt, GC is an invaluable tool for the analysis of its active component, cyanoacetone, as well as any volatile degradation products that may form under various conditions. The direct analysis of this compound by GC is not feasible due to its ionic and non-volatile nature. Therefore, a crucial prerequisite for GC analysis is the conversion of the sodium salt back to its more volatile parent compound, cyanoacetone, through a carefully controlled acidification and extraction procedure.
The tautomeric nature of β-ketonitriles, such as cyanoacetone, which can exist in keto-enol and nitrile-ketenimine forms, can be investigated using GC coupled with mass spectrometry (GC-MS). nih.gov The mass spectra obtained can provide valuable information regarding these tautomeric equilibria in the gas phase. nih.gov
Analysis of Volatile Components:
The primary volatile component of interest is cyanoacetone itself. A typical GC method for its analysis would involve a capillary column with a stationary phase of moderate polarity, such as a phenyl-substituted polysiloxane. Temperature programming is often employed, starting at a lower temperature to resolve any low-boiling impurities and gradually increasing to elute the cyanoacetone peak. libretexts.org
Hypothetical GC Parameters for Cyanoacetone Analysis:
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 60 °C (hold 2 min), ramp at 10 °C/min to 200 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C (FID) or MS transfer line at 280 °C |
Analysis of Degradation Products:
Cyanoacetone, being a reactive molecule, can undergo degradation through various pathways, including hydrolysis, oxidation, and polymerization, especially under strenuous conditions of temperature and pH. GC-MS is a powerful technique for the separation and identification of volatile degradation products. mdpi.comnih.govresearchgate.net For instance, hydrolysis could lead to the formation of acetone (B3395972) and cyanide, while more complex reactions could yield a variety of other volatile organic compounds. The identification of these degradation products is crucial for understanding the stability of this compound. nih.gov
Strategies for Enhanced Analytical Detection via Chemical Derivatization
For compounds that exhibit poor chromatographic behavior (e.g., peak tailing) or low detector response, chemical derivatization can significantly enhance their analysis by GC. weber.huresearchgate.netresearchgate.net This process involves chemically modifying the analyte to create a derivative with improved properties for GC analysis, such as increased volatility, thermal stability, or detectability. researchgate.netsigmaaldrich.comgcms.cz
Given the presence of an active methylene group and a keto group in cyanoacetone, several derivatization strategies can be employed:
Silylation: This is one of the most common derivatization techniques for compounds containing active hydrogens (-OH, -NH, -SH). sigmaaldrich.comgcms.cz While cyanoacetone in its keto form does not have a hydroxyl group, its enol tautomer does. Silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can react with the enol form to produce a more volatile and thermally stable trimethylsilyl (TMS) ether. sigmaaldrich.com
Acylation: Acylation introduces an acyl group into the molecule, often targeting hydroxyl or amino groups. researchgate.net For the enol form of cyanoacetone, acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) can produce a highly electronegative derivative that is particularly sensitive to electron capture detection (ECD).
Alkylation: This involves the replacement of an active hydrogen with an alkyl group. gcms.cz Esterification is a common form of alkylation used for carboxylic acids. gcms.cz While not directly applicable to the primary functional groups of cyanoacetone, specific alkylation reagents could potentially react with the enol form.
Common Derivatization Reagents for GC Analysis:
| Derivatization Type | Reagent | Target Functional Group |
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -OH (in enol form) |
| Acylation | Trifluoroacetic anhydride (TFAA) | -OH (in enol form) |
| Alkylation | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Active methylene |
The choice of derivatization reagent and reaction conditions (temperature, time, and catalyst) must be carefully optimized to ensure a complete and reproducible reaction. sigmaaldrich.com
Methodological Approaches for Addressing Data Contradictions in Analytical Characterization
Contradictory or inconsistent analytical data can arise from various sources, including sample inhomogeneity, improper sample preparation, matrix effects, instrument malfunction, and procedural errors. mdpi.com A systematic approach is essential to identify the root cause of such discrepancies and ensure the reliability of the analytical results.
Key Strategies for Addressing Data Contradictions:
Method Validation: A thoroughly validated analytical method is the foundation for reliable data. According to the International Council for Harmonisation (ICH) guidelines, method validation involves demonstrating that the analytical procedure is suitable for its intended purpose. europa.eu Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. europa.eu
Accuracy: The closeness of the test results to the true value. europa.eu
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision. ikev.org
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. ikev.org
System Suitability Testing: Before and during sample analysis, system suitability tests should be performed to ensure that the chromatographic system is performing adequately. ikev.org This typically involves injecting a standard solution and evaluating parameters such as peak resolution, tailing factor, and theoretical plates.
Orthogonal Analytical Techniques: Employing a second, independent analytical technique can help to confirm or refute questionable results. For instance, if GC-FID results are ambiguous, analysis by High-Performance Liquid Chromatography (HPLC) with UV detection could provide complementary information.
Reference Standard Characterization: The purity and identity of the reference standard used for calibration are critical. Any impurities in the standard can lead to inaccurate quantification. The use of a well-characterized reference material is essential.
Investigation of Matrix Effects: The sample matrix can sometimes interfere with the analysis, causing enhancement or suppression of the analytical signal. mdpi.com Standard addition or the use of matrix-matched calibrants can help to mitigate these effects.
Troubleshooting and Root Cause Analysis: When a contradiction is identified, a systematic troubleshooting process should be initiated. This may involve checking instrument parameters, preparing fresh reagents and standards, and re-examining the sample preparation procedure.
By implementing these rigorous methodological approaches, analytical scientists can effectively address data contradictions and ensure the generation of high-quality, reliable data in the characterization of this compound.
Theoretical and Computational Studies of Cyanoacetone Sodium
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable tools for probing the electronic structure and predicting the reactivity of chemical compounds like cyanoacetone sodium. These methods provide insights into molecular properties that are critical for understanding chemical behavior.
Density Functional Theory (DFT) Applications in Predicting Molecular Properties
Density Functional Theory (DFT) is a widely adopted quantum mechanical modeling method that offers a balance between accuracy and computational cost, making it popular for calculations in solid-state physics and for modeling molecular crystals mdpi.com. In the context of this compound, DFT calculations are employed to predict various molecular properties, including electronic structure, stability, and potential reaction pathways acs.org. For instance, DFT can be utilized to calculate electrophilicity indices and frontier molecular orbitals, which are key indicators of a molecule's reactivity . Furthermore, DFT calculations can be used to simulate spectroscopic data, aiding in the identification of discrepancies or the confirmation of molecular structures mdpi.comacs.org.
Calculation of Frontier Molecular Orbitals (FMOs) for Reactivity Insights
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting a molecule's reactivity ulethbridge.calibretexts.org. The HOMO represents the orbital from which electrons can most easily be removed, while the LUMO is the orbital that can most readily accept electrons ulethbridge.ca. The interaction between the HOMO of an electron donor and the LUMO of an electron acceptor is crucial for a chemical reaction to proceed, and their energy difference (HOMO-LUMO gap) provides insights into reactivity libretexts.org. For this compound, FMO calculations help to identify nucleophilic and electrophilic sites within the molecule . For example, the nitrile group can act as a nucleophile, while the ketone group can undergo nucleophilic addition reactions . Computational modeling of such nucleophilic attacks can guide experimental design for derivatization . FMOs are typically estimated through DFT calculations acs.org.
Prediction of Electrophilicity Indices and Reaction Sites
Electrophilicity indices, derived from quantum chemical calculations, quantify a molecule's propensity to accept electrons, thereby indicating its electrophilic character and potential reaction sites . By calculating these indices for this compound, researchers can predict where the molecule is most likely to be attacked by nucleophiles. Software tools capable of analyzing wavefunctions can further assist in identifying specific nucleophilic and electrophilic sites within the molecule, providing a detailed understanding of its reactive centers . This predictive capability is vital for designing targeted synthetic strategies.
Computational Modeling of Reaction Kinetics and Mechanisms
Computational modeling is a powerful tool for elucidating the kinetics and mechanisms of chemical reactions involving this compound, offering insights that are often difficult to obtain solely through experimental means. These studies can help optimize reaction conditions and predict product formation.
Computational approaches are employed to model reaction kinetics, which can significantly reduce the need for extensive experimental trial runs . DFT calculations are frequently used to elucidate the underlying reaction mechanisms by mapping out the energy profiles of various pathways uva.es. This involves identifying stable intermediates and transition states. The energy requirements for each proposed mechanism can be calculated using theoretical frameworks such as Transition State Theory (TST), allowing researchers to determine the most energetically favorable pathway mdpi.com. Activation energies, which represent the energy barrier that must be overcome for a reaction to occur, can be computed using transition state models mdpi.com. Furthermore, automated computational approaches can be utilized to identify kinetic models and estimate parameters, providing a comprehensive understanding of the reaction's rate and dependency on various factors rsc.org.
In Silico Simulation of Spectroscopic Data for Structural Confirmation
In silico simulation of spectroscopic data is an invaluable technique for confirming the structure of this compound and its derivatives, as well as for resolving ambiguities in experimental results.
Computational software packages are capable of simulating various spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra mdpi.comacs.org. These simulations can help identify discrepancies between theoretical predictions and experimental observations, which might arise from factors such as solvent effects or tautomerism . For instance, computational calculations, often based on DFT or time-dependent DFT (TD-DFT), can be used to countercheck experimental UV-Vis and FT-IR findings acs.org. Periodic DFT calculations are particularly useful for generating spectral properties like IR/Raman signal frequencies and intensities, which can then be compared with experimental data or used to model spectra when experimental data is unavailable mdpi.com. Advanced techniques, such as simulating 2D IR spectra, can also provide detailed structural insights by comparing simulated and experimental data, helping to distinguish between different molecular configurations nih.gov.
Computational Approaches for the Rational Design of Novel this compound Derivatives
Computational approaches are integral to the rational design of novel this compound derivatives, enabling the targeted synthesis of compounds with desired properties and functionalities.
Rational design methodologies leverage computational modeling and deep learning tools to predict and optimize molecular structures tesisenred.netescholarship.org. In the context of this compound, computational modeling can directly guide experimental design for the derivatization of the compound . This involves predicting how modifications to the this compound scaffold might affect its reactivity or introduce new functionalities. Computational techniques are instrumental in engineering specific molecular properties, such as enzymatic reactivity, substrate specificity, and ligand binding, which are crucial for designing derivatives with tailored biological activities muni.cz. Molecular docking studies, for example, are frequently employed to understand the binding modes of potential derivatives with target biomolecules, providing insights into their efficacy and selectivity mdpi.comresearchgate.net. The integration of DFT calculations within the design process further supports the synthesis of novel compounds by providing a theoretical basis for their stability and reactivity researchgate.netresearchgate.net. This iterative process of computational prediction and experimental validation accelerates the discovery and development of new this compound derivatives.
Environmental Fate and Degradation Research Methodologies for Cyanoacetone Sodium
Hydrolysis Studies under Varying Environmental Conditions (pH, Temperature)
The general hydrolysis behavior of nitriles indicates that the cyano group can undergo transformation, potentially releasing cyanide or forming carboxylic acid derivatives, depending on the environmental conditions. Research on such hydrolysis would typically involve incubating the compound in aqueous solutions buffered to different pH levels (e.g., acidic, neutral, alkaline) and at various temperatures (e.g., ambient, elevated). Monitoring the disappearance of the parent compound and the appearance of degradation products over time allows for the determination of hydrolysis rates and half-lives.
Methodologies for Identification and Characterization of Degradation Intermediates
Identifying and characterizing degradation intermediates is vital for elucidating the full degradation pathway of a compound. For cyanoacetone sodium, potential degradation intermediates would arise from the hydrolysis of the nitrile group or reactions involving the ketone moiety. Analytical techniques commonly employed for this purpose include:
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): This powerful technique is frequently used for the separation, identification, and quantification of trace organic compounds and their transformation products in complex environmental matrices. LC-MS/MS can provide highly sensitive and selective detection of degradation intermediates, even at low concentrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are invaluable for determining the molecular structure of degradation products by providing detailed information about the chemical environment of hydrogen and carbon atoms. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy can identify functional groups present in the degradation intermediates, such as carboxylic acids, amides, or alcohols, by detecting characteristic vibrational frequencies.
These methodologies enable researchers to propose and confirm the structures of transient and stable degradation products, thereby mapping out the environmental transformation pathways.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Ecotoxicity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to estimate the physicochemical and (eco)toxicological properties of chemicals based on their molecular structure. oecd.orgcir-safety.org QSAR models are particularly useful for filling data gaps when experimental data is limited or unavailable, as is often the case for synthetic intermediates like this compound. oecd.org
The development of QSAR models involves correlating a compound's molecular descriptors (numerical representations of structural features) with its observed biological or environmental activity. These models can then predict the properties of new or untested chemicals. Key aspects of QSAR modeling include:
Model Development and Validation: QSAR models are developed using statistical techniques (e.g., partial least squares regression) on a dataset of chemicals with known properties. nih.gov Validation, often following guidelines from organizations like the OECD, ensures the model's robustness, predictability, and applicability domain. oecd.orgcir-safety.orgnih.gov
Applicability Domain: A crucial aspect of QSAR is defining the applicability domain, which specifies the range of chemical structures and property values for which the model's predictions are reliable. oecd.orgnih.gov
Consensus Modeling: Combining predictions from multiple QSAR models (consensus modeling) has been shown to improve predictive accuracy compared to individual models. nih.govacs.org
Tools such as the OECD QSAR Toolbox and the U.S. EPA's ECOSAR are widely used software applications that incorporate various QSAR models to predict ecotoxicity endpoints for a broad range of organic chemicals. oecd.orgmdpi.com While specific QSAR predictions for this compound's ecotoxicity were not found in the provided search results, the methodologies are well-established for assessing its potential environmental impact by analogy to structurally similar compounds. For example, methyl cyanoacetate (B8463686) has been included in QSAR studies for ocular toxicity prediction. acs.org
Research on Adsorption and Mobility in Soil and Water Compartments
The adsorption and mobility of a chemical in soil and water compartments are critical indicators of its potential to leach into groundwater or spread through surface waters. These properties are influenced by the compound's physicochemical characteristics, such as water solubility, octanol-water partition coefficient (Kow), and its interaction with soil organic carbon.
Adsorption Studies: Adsorption to soil particles is often quantified by the soil-water distribution coefficient (Kd) or the organic carbon-water (B12546825) partition coefficient (Koc). A higher Koc value indicates stronger adsorption to soil organic matter and, consequently, lower mobility. reachonline.eu While direct Koc values for this compound are not available, its ionic nature (as a sodium salt) suggests it would interact differently with soil components compared to neutral organic molecules.
Water Solubility: Cyanoacetic acid, a potential degradation product of this compound or a related compound, is soluble in water. bdmaee.net Ethyl cyanoacetate, another related compound, is insoluble in water but miscible with ethanol (B145695) and ether. atamanchemicals.com The solubility of this compound itself would influence its distribution between aqueous and solid phases in the environment.
Research in this area would involve batch equilibrium studies to determine adsorption coefficients on various soil types and column leaching experiments to simulate transport through soil. Predictive models, often based on Kow values, can also estimate Koc values and, by extension, mobility in soil. reachonline.eu
Methodological Best Practices and Future Directions in Cyanoacetone Sodium Research
Ensuring Experimental Replicability and Reproducibility in Chemical Synthesis and Analysis
Replicability (obtaining the same results using the same method and materials) and reproducibility (obtaining the same results in a different laboratory) are cornerstones of scientific integrity. In the context of cyanoacetone sodium research, this involves meticulous attention to procedural documentation and rigorous data validation.
Thorough documentation is the foundation of replicable chemical research. For any synthesis or analysis involving this compound, detailed records are essential. Digital tools like electronic laboratory notebooks (ELNs) can facilitate the capture and centralization of experimental data, ensuring regulatory compliance and traceability. researchgate.net
Key components of comprehensive documentation include:
Detailed Protocols: Step-by-step instructions for synthesis and analysis, including precise quantities of reagents, reaction conditions (temperature, pressure, time), and descriptions of all equipment used. researchgate.net
Reagent Information: Full details of all chemicals used, including supplier, purity, and storage conditions.
Observations and Results: Real-time capture of all observations, such as color changes or precipitate formation, and archiving of all raw data from analytical instruments (e.g., spectroscopy, chromatography). researchgate.netresearchgate.net
Data Archiving: Systematic storage of all raw data, protocols, and reports in a secure and accessible format. e3s-conferences.org This is crucial for long-term data integrity and allows for future re-analysis. In regulated environments, such as the pharmaceutical industry, good laboratory practices (GLP) mandate these procedures. e3s-conferences.org
Below is an interactive data table illustrating a template for a Standard Operating Procedure (SOP) for the synthesis of a derivative from this compound.
Statistical analysis is critical for validating experimental data and assessing the reproducibility of results in this compound research. nih.govnih.gov These tools help quantify uncertainty and determine the significance of experimental outcomes.
Primary statistical parameters and tools include:
Mean, Standard Deviation (SD), and Relative Standard Deviation (RSD): These are fundamental for assessing the precision of measurements, such as the yield of a reaction or the concentration of a solution. nih.gov
Confidence Intervals: This provides a range within which the true value of a parameter (e.g., mean yield) is likely to fall, offering a more complete picture of the measurement's certainty. researchgate.net
Regression Analysis: Used to model the relationship between variables, for instance, how reaction temperature affects product yield. The least squares method is commonly employed. researchgate.net
Hypothesis Testing (e.g., t-test, ANOVA): These tests are used to compare results between different experimental conditions to determine if observed differences are statistically significant. nih.govnih.gov For example, an ANOVA can be used to compare the efficacy of different catalysts in a reaction involving this compound. researchgate.net
The following interactive table summarizes key statistical tools and their application in the context of this compound research.
Strategies for Comprehensive and Critical Literature Review
A high-quality literature review is essential for positioning new research, identifying knowledge gaps, and avoiding unnecessary duplication of work. nih.govorgsyn.org For a compound like this compound, which belongs to the versatile class of β-ketonitriles, a systematic approach is necessary.
A systematic literature review process involves several stages:
Planning the Review: Define the research question and scope. For example, a review might focus on the "synthesis of pyrazole (B372694) derivatives from this compound." nih.gov
Comprehensive Searching: Utilize multiple databases to ensure broad coverage. nih.gov Advanced search techniques using Boolean operators (AND, OR, NOT) can refine results.
Inclusion/Exclusion Criteria: Establish clear criteria for selecting relevant studies based on methodology, publication date, or relevance to the research question. orgsyn.org
Critical Analysis and Synthesis: Move beyond summarizing individual papers to critically evaluate methodologies and synthesize findings to identify trends, conflicting results, and overarching themes. orgsyn.orgtubitak.gov.tr
The table below lists key databases for conducting a literature review in chemistry.
Emerging Research Avenues and Interdisciplinary Connections for this compound
As a member of the β-ketonitrile family, this compound is a valuable building block for a wide array of organic molecules. nih.govrsc.org Its bifunctional nature (possessing both a ketone and a nitrile group) allows for diverse reactivity, making it a powerful tool in modern organic synthesis.
Emerging research avenues are increasingly interdisciplinary:
Medicinal Chemistry: β-Ketonitriles are precursors to a variety of heterocyclic compounds, which form the scaffold of many biologically active molecules. nih.gov Derivatives of this compound could be explored for applications as anti-cancer, anti-inflammatory, or antimicrobial agents. nih.gov
Catalysis: The development of novel catalysts (organocatalysts, metal catalysts) for reactions involving this compound is a significant research area. This includes asymmetric catalysis to produce chiral molecules, which is of high importance in the pharmaceutical industry.
Materials Science: The cyano group is a functional handle that can be used to create polymers or functional materials. Research could explore the incorporation of this compound-derived units into materials with interesting optical or electronic properties.
Green Chemistry: Developing syntheses using this compound that occur under solvent-free conditions, use microwave irradiation, or employ environmentally benign catalysts aligns with the principles of sustainable chemistry. researchgate.netsciforum.net
The following table highlights potential heterocyclic scaffolds that can be synthesized using this compound as a precursor, connecting to various research fields.
Identification of Open Questions and Future Research Trajectories within the Field
Despite its utility, there remain several open questions and promising future directions for research on this compound and related β-ketonitriles. Addressing these will continue to advance the field of organic synthesis and its applications.
Key research trajectories include:
Optimization of Synthesis: While this compound is commercially available, research into more sustainable, efficient, and scalable synthesis methods is ongoing. This includes exploring novel catalysts and reaction conditions to improve yield and reduce waste. e3s-conferences.orgnih.gov
Exploring Multicomponent Reactions (MCRs): this compound is an ideal candidate for MCRs, which allow for the construction of complex molecules in a single step. A major future goal is the discovery of new MCRs that utilize this compound to build diverse molecular libraries for biological screening.
Asymmetric Synthesis: Developing stereoselective reactions using this compound to create chiral, non-racemic products is a significant challenge and a highly valuable goal, particularly for pharmaceutical applications.
Bioorthogonal Chemistry: Investigating whether derivatives of this compound can participate in bioorthogonal reactions (reactions that can occur inside living systems without interfering with native biochemical processes) could open up new avenues in chemical biology.
Computational Modeling: The use of machine learning and computational chemistry to predict reaction outcomes and optimize reaction conditions for syntheses involving this compound is an emerging trend that can accelerate discovery. nih.gov
The table below summarizes key open questions and outlines future research goals.
Q & A
Basic Research Questions
Q. What are the methodological considerations for synthesizing cyanoacetone sodium with high purity?
- Answer : Synthesis requires precise control of reaction conditions (e.g., pH, temperature, and molar ratios) to minimize side reactions. For example, condensation of acetone with sodium cyanide under anhydrous conditions may yield this compound, but competing hydrolysis or polymerization must be suppressed . Purification via recrystallization or column chromatography should follow, with characterization using NMR (¹H/¹³C) and IR spectroscopy to confirm structure and purity .
- Table 1 : Key Parameters for Synthesis Optimization
| Variable | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| pH | 8.5–9.5 | Prevents cyanide hydrolysis |
| Temperature | 0–5°C | Reduces polymerization |
| Solvent | Anhydrous ethanol | Enhances solubility |
Q. How should researchers safely handle this compound given its potential hazards?
- Answer : Follow protocols for cyanide derivatives: use fume hoods, wear nitrile gloves, and avoid skin/eye contact. Immediate first aid for exposure includes flushing eyes with water (15+ minutes) and washing skin with soap . Store in airtight containers away from acids to prevent HCN release .
Q. What analytical techniques are critical for confirming the identity of this compound?
- Answer : Combine spectroscopic and chromatographic methods:
- NMR : Confirm molecular structure via characteristic peaks (e.g., ketone carbonyl at ~210 ppm in ¹³C NMR).
- IR : Validate cyano group (C≡N stretch at ~2200 cm⁻¹) and ketone (C=O at ~1700 cm⁻¹) .
- HPLC-MS : Assess purity and detect trace impurities .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound while minimizing resource use?
- Answer : Apply a 2³ factorial design to test variables (temperature, pH, catalyst concentration). For example, a study might reveal that pH and temperature interact significantly, with lower temperatures (0°C) and alkaline conditions (pH 9) maximizing yield. Computational tools like Aspen Plus can model reaction kinetics to reduce trial runs .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound?
- Answer : Cross-validate using multiple techniques (e.g., X-ray crystallography for definitive structure) and compare with literature databases (e.g., ChemSpider). Software like Gaussian can simulate spectra to identify discrepancies caused by solvent effects or tautomerism .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Answer : Use density functional theory (DFT) to calculate electrophilicity indices and frontier molecular orbitals. For instance, modeling the nucleophilic attack of the cyano group on electrophilic substrates can guide experimental design for derivatization .
Q. What methodologies assess the environmental degradation pathways of this compound?
- Answer : Conduct hydrolysis studies under varied pH/temperature conditions, monitoring HCN release via gas chromatography. Advanced LC-MS/MS can identify degradation intermediates, while QSAR models predict ecotoxicity .
Methodological Best Practices
- Experimental Replicability : Document procedures in line with journal guidelines (e.g., Beilstein Journal of Organic Chemistry), including raw data in supplementary materials .
- Data Contradiction Analysis : Use statistical tools (ANOVA, t-tests) to evaluate variability and confirm reproducibility .
- Literature Review : Employ scientific search engines with Boolean operators (e.g., "this compound AND synthesis NOT industrial") to filter academic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
